Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate is an organophosphorus compound that features a phosphinate group bonded to an ethyl phenyl moiety and a triethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions under controlled temperatures and pressures, utilizing efficient catalysts and purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the replacement of the triethylstannyl group with the nucleophile.
Scientific Research Applications
Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism by which ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate group can act as a ligand, binding to metal centers and influencing catalytic activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylphosphinate: Lacks the triethylstannyl group, making it less versatile in certain reactions.
Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate: Contains a trimethylbenzoyl group instead of the triethylstannyl group, leading to different reactivity and applications.
Uniqueness
Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
62375-11-5 |
---|---|
Molecular Formula |
C16H29O2PSn |
Molecular Weight |
403.1 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)phosphoryl]ethyl-triethylstannane |
InChI |
InChI=1S/C10H14O2P.3C2H5.Sn/c1-3-12-13(11,4-2)10-8-6-5-7-9-10;3*1-2;/h5-9H,2-4H2,1H3;3*1H2,2H3; |
InChI Key |
YRVPPVINNAZUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC[Sn](CC)(CC)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.